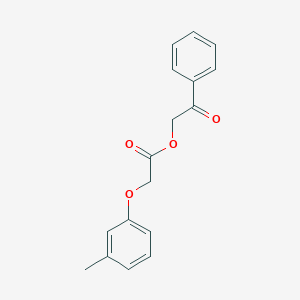
2-Oxo-2-phenylethyl (3-methylphenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-2-phenylethyl (3-methylphenoxy)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenyl group, a methylphenoxy group, and an oxo group attached to an ethyl acetate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl (3-methylphenoxy)acetate typically involves the esterification of 2-oxo-2-phenylethyl acetate with 3-methylphenol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxo-2-phenylethyl (3-methylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The phenoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
2-Oxo-2-phenylethyl (3-methylphenoxy)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of 2-Oxo-2-phenylethyl (3-methylphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxo-2-phenylethyl acetate: Similar structure but lacks the methylphenoxy group.
2-Phenethyl acetate: Contains a phenethyl group instead of the oxo-phenylethyl group.
3-Methylphenoxyacetic acid: Contains a carboxylic acid group instead of the ester group.
Uniqueness
2-Oxo-2-phenylethyl (3-methylphenoxy)acetate is unique due to the presence of both the oxo-phenylethyl and methylphenoxy groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
111922-81-7 |
|---|---|
Formule moléculaire |
C17H16O4 |
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
phenacyl 2-(3-methylphenoxy)acetate |
InChI |
InChI=1S/C17H16O4/c1-13-6-5-9-15(10-13)20-12-17(19)21-11-16(18)14-7-3-2-4-8-14/h2-10H,11-12H2,1H3 |
Clé InChI |
PUHFYYHOWCDWHD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)OCC(=O)OCC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



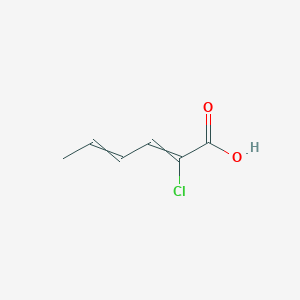
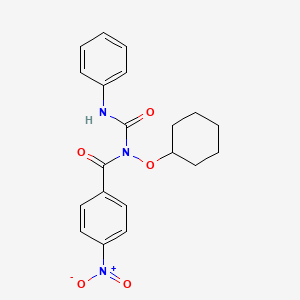
![2-[(Phenylselanyl)methyl]octahydro-1-benzofuran](/img/structure/B14303438.png)
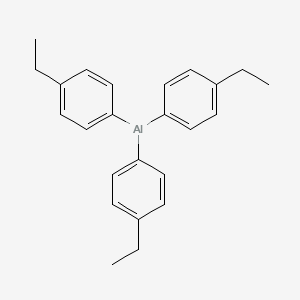
![1-[2-(4-tert-Butylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14303450.png)
![1,2,2,6,6-Pentamethyl-4-[(2-methylprop-2-en-1-yl)oxy]piperidine](/img/structure/B14303459.png)
![8-Ethoxy-3-methoxybicyclo[4.2.0]octa-2,4-diene-1-carbonitrile](/img/structure/B14303468.png)
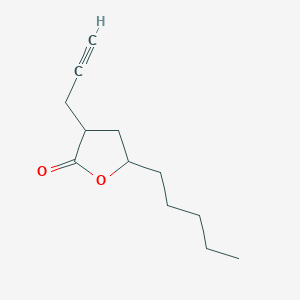
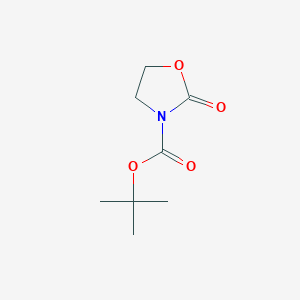
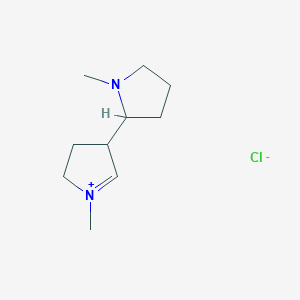
![Phenol, 2-methoxy-4-[2-(4-nitrophenyl)ethenyl]-](/img/structure/B14303484.png)
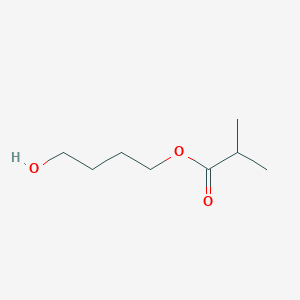
![1,1,3,3-Tetramethyl-1,3-bis[(oxiran-2-yl)methyl]disiloxane](/img/structure/B14303497.png)
